ISOX-DUAL is a synthetic, small molecule dual inhibitor that targets the bromodomains of CREB binding protein (CBP)/p300 and bromodomain-containing protein 4 (BRD4). [, ] It is classified as an epigenetic chemical probe and is primarily used in research to investigate the biological roles of CBP/p300 and BRD4 bromodomains in various cellular processes. [, ]
Isox dual is a novel compound that serves as a dual inhibitor of the bromodomains of the CREB-binding protein and p300, as well as the bromodomain-containing protein 4. With an inhibitory concentration (IC50) of 0.65 micromolar for CREB-binding protein/p300 and 1.5 micromolar for bromodomain-containing protein 4, Isox dual is recognized as a valuable chemical probe in epigenetic research. The compound has been developed to address limitations in previously published synthetic routes, which were often poor-yielding and not amenable to scale-up without optimization .
Isox dual is classified as an isoxazole derivative, a structural motif known for its presence in various biologically active compounds. The compound is specifically designed for research applications in the field of epigenetics, where it is used to explore the roles of bromodomain proteins in gene regulation and disease mechanisms .
The synthesis of Isox dual has undergone significant optimization to improve yield and scalability. The refined synthetic route involves several key steps:
The molecular structure of Isox dual features a core isoxazole ring substituted with various functional groups that facilitate its interaction with target proteins. The precise structure can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
Key structural data includes:
Isox dual undergoes several chemical reactions during its synthesis:
These reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each stage of synthesis .
Isox dual exerts its biological effects primarily through competitive inhibition of bromodomain proteins involved in acetyl-lysine recognition. By binding to these bromodomains, Isox dual disrupts their interaction with acetylated histones or transcription factors, thereby modulating gene expression.
The mechanism can be summarized as follows:
Isox dual exhibits several notable physical and chemical properties:
Analytical methods such as mass spectrometry and infrared spectroscopy are employed to characterize these properties accurately .
Isox dual has significant applications in scientific research, particularly in:
Research utilizing Isox dual contributes to a deeper understanding of epigenetic mechanisms and may pave the way for innovative treatments targeting dysregulated gene expression .
Bromodomains (BDs) are evolutionarily conserved ~110-amino-acid protein modules that function as "epigenetic readers," recognizing acetylated lysine (KAc) residues on histone tails and transcription factors. This recognition facilitates chromatin remodeling and transcriptional activation. Humans express 61 bromodomains across 46 bromodomain-containing proteins (BCPs), categorized into BET (BRD2, BRD3, BRD4, BRDT) and non-BET families (e.g., CBP/EP300, BRD9, ATAD2) [3] [6]. Structurally, bromodomains adopt a left-handed four-helix bundle (αZ, αA, αB, αC) connected by ZA and BC loops, forming a hydrophobic KAc-binding pocket anchored by a conserved asparagine residue critical for acetyl-lysine recognition [3] [6]. Dysregulation of BCPs drives pathologies like cancer and inflammation; for example, BRD4 recruits P-TEFb to super-enhancers, amplifying oncogenes like MYC, while CBP/EP300 acts as a histone acetyltransferase (HAT) co-activating NF-κB-mediated inflammatory genes [6] [9].
Single-target bromodomain inhibitors face limitations due to compensatory mechanisms and pathway redundancies. Dual-target inhibitors simultaneously disrupt synergistic epigenetic nodes, enhancing efficacy and overcoming resistance. For instance, concurrent inhibition of BRD4 (a transcriptional scaffold) and CBP/EP300 (a HAT enzyme) cripples oncogenic transcription more comprehensively than single agents [2] [6]. This strategy demands precise structural optimization to maintain balanced affinity against both targets. Early dual inhibitors like NVS-CECR2 demonstrated proof-of-concept but lacked potency, while ISOX-DUAL exemplifies a rationally designed molecule with equipotent activity against BRD4 and CBP/EP300 [4] [6].
ISOX-DUAL (chemical name: [3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine; CAS: 1962928-22-8) was developed to co-target BRD4 and CBP/EP300—proteins with non-redundant roles in transcriptional addiction. BRD4 regulates RNA Pol II pause-release, while CBP/EP300 acetylates histones and non-histone proteins (e.g., p65), creating BRD4-binding sites. Inhibiting both proteins synergistically suppresses oncogenic and inflammatory transcripts, such as IL-6, IL-1β, and MYC [4] [8] [10]. This dual approach is particularly relevant in diseases driven by super-enhancer hyperactivity, including NUT midline carcinoma (BRD4-NUT fusion) and retinopathy characterized by pathological angiogenesis [2] [8].
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4